GDC0575 hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZACMRNGHGLEJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657014-42-0 | |
| Record name | Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
The Crucial Role of the Dna Damage Response and Cell Cycle Checkpoints
The DNA Damage Response (DDR) is a complex signaling network essential for cellular homeostasis. embo.orgembo.org This intricate system detects DNA lesions, mobilizes repair machinery, and can trigger cell cycle arrest or even programmed cell death (apoptosis) to prevent the propagation of damaged genetic material. embo.orgnih.govirbbarcelona.org Failures in the DDR can lead to genomic instability, a hallmark of cancer and a contributing factor to various other diseases. embo.orgembo.org
Cell cycle checkpoints are critical control points within the DDR that halt the progression of the cell cycle to allow time for DNA repair. nih.gov These checkpoints, particularly at the G1/S and G2/M transitions, prevent cells with damaged DNA from entering the next phase of division, thereby safeguarding the integrity of the genome. nih.govwikipedia.org The DDR and cell cycle checkpoints are thus fundamental to preventing the accumulation of mutations and maintaining normal cell function. embo.orgirbbarcelona.org
Chk1: a Key Orchestrator of the Dna Damage Response
Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that acts as a central mediator in the DDR network. wikipedia.orgresearchgate.net Encoded by the CHEK1 gene, CHK1 is activated in response to DNA damage and replication stress. wikipedia.orgnih.gov Its activation is primarily regulated by the ATR (Ataxia-Telangiectasia and Rad3-related) kinase. jst.go.jp
Once activated, CHK1 phosphorylates a variety of downstream targets to orchestrate a coordinated response to DNA damage. nih.govnih.gov This includes the initiation of cell cycle arrest at multiple phases (G1/S, intra-S, and G2/M), the promotion of DNA repair processes, and in cases of severe damage, the induction of apoptosis. wikipedia.orgaacrjournals.orgmerckmillipore.com CHK1's multifaceted role underscores its importance as a pivotal regulator in maintaining genomic stability. wikipedia.orgnih.gov
The Rationale for Chk1 Inhibition in Preclinical Oncology
The reliance of cancer cells on checkpoint activation for survival, particularly in the context of DNA-damaging chemotherapies, provides a strong rationale for CHK1 inhibition as a therapeutic strategy. ontosight.aispringermedizin.de Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily dependent on the S and G2/M checkpoints, which are primarily controlled by CHK1. nih.govtandfonline.com
By inhibiting CHK1, cancer cells are prevented from arresting their cell cycle to repair chemotherapy-induced DNA damage. ontosight.ai This forces the cells to enter mitosis with damaged DNA, leading to a phenomenon known as "mitotic catastrophe" and subsequent cell death. researchgate.netaacrjournals.org This approach aims to selectively enhance the efficacy of DNA-damaging agents in cancer cells while sparing normal cells that have a functional G1 checkpoint. tandfonline.com Furthermore, some cancer subtypes with high levels of intrinsic replication stress have shown sensitivity to CHK1 inhibitors as single agents. aacrjournals.org
Gdc 0575 Dihydrochloride in the Landscape of Chk1 Inhibitor Research
Nomenclature and Synonyms
GDC-0575 dihydrochloride is known by several alternative names in scientific literature and commercial catalogs. These synonyms are crucial for comprehensive database searches and cross-referencing of research findings. The compound is frequently referred to as ARRY-575 dihydrochloride and RG7741 dihydrochloride. medchemexpress.commedkoo.comadooq.combioscience.co.uk Additional identifiers include GDC-0575 2HCl and ARRY-575 hydrochloride. medchemexpress.com
| Primary Name | Common Synonyms |
|---|---|
| GDC-0575 dihydrochloride | ARRY-575 dihydrochloride, RG7741 dihydrochloride, GDC-0575 2HCl, ARRY-575 hydrochloride |
Classification as a Selective Checkpoint Kinase 1 (CHK1) Inhibitor
GDC-0575 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a key serine/threonine kinase involved in the DNA damage response. medkoo.comselleckchem.comnewdrugapprovals.org CHK1 plays a critical role in cell cycle regulation, particularly in arresting the cell cycle to allow for DNA repair before a cell enters mitosis. nih.govresearchgate.net By inhibiting CHK1, GDC-0575 disrupts this repair mechanism, which can lead to the death of cancer cells when combined with DNA-damaging agents. newdrugapprovals.orgnih.gov
The compound exhibits high selectivity for CHK1, with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM. medchemexpress.commedkoo.comadooq.combioscience.co.ukselleckchem.combiocompare.comtargetmol.com This high degree of selectivity is a desirable characteristic for a research tool and potential therapeutic agent, as it minimizes off-target effects. nih.gov The inhibition of CHK1 by GDC-0575 has been shown to prevent the phosphorylation of downstream targets, thereby abrogating cell cycle checkpoints. medchemexpress.com This mechanism of action has been a focal point of research, particularly in the context of cancer therapy. nih.govresearchgate.net
| Compound | Target | IC50 | Biological Function of Target |
|---|---|---|---|
| GDC-0575 dihydrochloride | Checkpoint Kinase 1 (CHK1) | 1.2 nM | Regulates cell cycle progression and DNA damage response |
Structural Features Relevant to Kinase Binding
The efficacy and selectivity of GDC-0575 as a CHK1 inhibitor are intrinsically linked to its molecular structure and how it interacts with the ATP-binding pocket of the kinase. While a detailed enumeration of its chemical and physical properties is beyond the scope of this article, certain structural features are pivotal for its kinase binding.
The design of selective CHK1 inhibitors like GDC-0575 often exploits specific features within the ATP-binding site of the kinase. rsc.org The interaction of the inhibitor with key amino acid residues in this pocket is crucial for its potent and selective activity. The structure of GDC-0575 is designed to fit snugly within this pocket, forming specific hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex. acs.org The development of such inhibitors has often relied on structure-based design, utilizing X-ray crystallography to visualize how compounds bind to the kinase, thereby guiding the optimization of their structure for improved potency and selectivity. rsc.orgresearchgate.net The presence of protein-bound water molecules within the kinase's active site can also play a significant role in mediating the binding of inhibitors, a feature that can be exploited to achieve high selectivity for CHK1 over other kinases. nih.govresearchgate.net
Target Selectivity and Affinity Profiling
The efficacy and potential utility of a kinase inhibitor are defined by its potency against the intended target and its selectivity over other kinases. GDC0575 has been characterized as a potent and highly selective inhibitor of CHK1. selleckchem.comabmole.com
GDC0575 demonstrates high potency in inhibiting the enzymatic activity of CHK1. Multiple in vitro assays have consistently determined its half-maximal inhibitory concentration (IC50) to be 1.2 nM. medchemexpress.commedkoo.comselleckchem.comabmole.comadooq.commedchemexpress.com This low nanomolar potency signifies a strong inhibitory effect on the CHK1 kinase.
| Compound | Target | IC50 (nM) |
|---|---|---|
| GDC0575 dihydrochloride | CHK1 | 1.2 |
High selectivity is a crucial attribute for a kinase inhibitor, as off-target effects can lead to unintended biological consequences. GDC0575 exhibits a favorable selectivity profile. caymanchem.com It has been evaluated against a large panel of over 450 kinases and their mutant variants, where it was found to be more than 30-fold selective for CHK1 over other kinases in the panel. caymanchem.comnih.gov This high degree of selectivity was established using the comprehensive KINOMEscan assay platform. nih.gov This indicates that GDC0575 preferentially binds to and inhibits CHK1, minimizing interactions with other kinases at therapeutic concentrations.
| Parameter | Description |
|---|---|
| Selectivity Fold | >30-fold for CHK1 over other kinases |
| Kinase Panel Size | >450 kinases and mutant variants |
Potency and Inhibitory Concentration (IC50) Against CHK1
Direct Enzyme Inhibition Mechanisms
Understanding how an inhibitor interacts with its target enzyme is fundamental to characterizing its action. GDC0575 employs a direct, competitive mechanism to block the function of CHK1.
GDC0575 functions as an ATP-competitive inhibitor of CHK1. researchgate.netmedchemexpress.comnih.govselleckchem.com This means it binds to the ATP-binding pocket of the CHK1 enzyme, directly competing with the endogenous substrate, adenosine (B11128) triphosphate (ATP). By occupying this active site, GDC0575 prevents the phosphorylation of CHK1's downstream substrates, thereby blocking the signaling cascade that leads to cell cycle arrest. newdrugapprovals.orgnih.gov
Molecular Interactions and Conformational Dynamics
The high potency and selectivity of GDC0575 are rooted in its specific molecular interactions within the CHK1 ATP-binding site. While the precise crystal structure of GDC0575 bound to CHK1 is not detailed in the provided sources, the binding modes of other selective pyrazine-based CHK1 inhibitors offer insights into the key interactions that likely govern its affinity. acs.org
The selectivity of CHK1 inhibitors is often determined by their ability to interact with unique features of the CHK1 active site. acs.org A key feature is a network of conserved water molecules at the entrance to a pocket beyond the gatekeeper residue. acs.org This pocket contains the polar residue Asparagine-59 (Asn59), which is uncommon among kinases and provides a critical determinant for selectivity. acs.org Inhibitors designed to interact with these bound waters and the surrounding polar residues can achieve high selectivity for CHK1 over other kinases, such as the structurally similar CDK1. acs.org The chemical structure of GDC0575, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-cyclopropanecarboxamide, features a cyclic amine substituent. newdrugapprovals.org In related inhibitor series, such groups have been shown to form potent polar interactions with residues like Aspartate-148 (Asp148) and dipole-dipole interactions with the backbone of Glutamate-134 (Glu134) and the side chain of Asparagine-135 (Asn135), enhancing binding affinity. nih.gov
Impact on Cell Cycle Checkpoint Abrogation
GDC-0575 effectively overrides the cell's natural safety mechanisms that halt cell division in the presence of DNA damage. nih.govabmole.comresearchgate.net This abrogation of cell cycle checkpoints is a key feature of its anticancer activity.
S-Phase Checkpoint Disruption
Research indicates that GDC-0575 abrogates the DNA damage-induced S-phase checkpoint. nih.govabmole.comresearchgate.net The S-phase checkpoint is a critical surveillance mechanism that ensures the fidelity of DNA replication. By inhibiting Chk1, GDC-0575 prevents the stabilization of stalled replication forks, leading to their collapse and the accumulation of DNA damage. aacrjournals.org In melanoma cell lines that are particularly sensitive to Chk1 inhibitors, treatment with GDC-0575 leads to a defective S-phase checkpoint, preventing the cells from maintaining a checkpoint arrest even when the checkpoint is activated. aacrjournals.org
G2/M Checkpoint Abrogation
Similarly, GDC-0575 has been shown to override the G2/M checkpoint. nih.govabmole.comresearchgate.net This checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for repair. By inhibiting Chk1, GDC-0575 allows cells to bypass this crucial checkpoint, forcing them into a premature and catastrophic mitotic event. nih.govtandfonline.com This action is particularly effective in cancer cells with a deficient G1-S checkpoint, as they become heavily reliant on the G2-M checkpoint for survival after DNA damage. tandfonline.com The inhibition of Chk1 disrupts the phosphorylation of its downstream targets, such as Cdc25c, which are essential for halting the cell cycle at the G2/M transition. mdpi.com
Modulation of DNA Damage Response Pathways
The efficacy of GDC-0575 is intrinsically linked to its ability to interfere with the complex network of pathways that cells use to respond to and repair damaged DNA.
Induction and Exacerbation of Replication Stress
GDC-0575 has been observed to induce and significantly worsen replication stress in cancer cells. aacrjournals.orgmedchemexpress.com Replication stress is a condition characterized by the slowing or stalling of DNA replication forks. In a panel of melanoma cell lines, GDC-0575 was found to be more potent in promoting replication stress compared to other Chk1 inhibitors. aacrjournals.org This is marked by the hyperphosphorylation of RPA2, a key protein involved in the cellular response to replication stress. aacrjournals.orglife-science-alliance.org The combination of GDC-0575 with agents that induce replication stress, such as hydroxyurea (B1673989), leads to a substantial increase in markers of replication stress and DNA damage. griffith.edu.au
Promotion of DNA Double-Strand Breaks (DSBs)
A critical consequence of GDC-0575's activity is the exacerbation of DNA double-strand breaks (DSBs). nih.govabmole.comresearchgate.net By forcing cells with damaged DNA to proceed through the cell cycle, particularly through S-phase and into mitosis, the unrepaired lesions are converted into more lethal DSBs. ambeed.cn This is evidenced by the increased levels of γH2AX, a marker for DNA double-strand breaks, in cells treated with GDC-0575, especially in combination with DNA-damaging agents. griffith.edu.auresearchgate.net The accumulation of these DSBs ultimately triggers apoptotic cell death.
Effects on Downstream Signaling Cascades
The inhibition of Chk1 by GDC-0575 initiates a cascade of downstream signaling events. Pharmacodynamic data from clinical studies have shown that GDC-0575 inhibits the gemcitabine-induced expression of phosphorylated CDK1/2, consistent with its mechanism of checkpoint abrogation. nih.govresearchgate.net In preclinical models, GDC-0575 treatment has been linked to the activation of the ATM signaling pathway, as indicated by the phosphorylation of CHK2 and p53, in response to the accumulation of DNA double-strand breaks. griffith.edu.au Furthermore, in the context of Alzheimer's disease research, Chk1 inhibition by GDC-0575 has been shown to influence the CIP2A/PP2A signaling pathway, leading to a decrease in tau phosphorylation and Aβ production. nih.gov This suggests that the effects of GDC-0575 can extend beyond the immediate cell cycle and DNA damage response pathways.
Interactive Data Table: Cellular Effects of GDC-0575 Dihydrochloride
| Cellular Process | Key Molecular Marker | Observed Effect of GDC-0575 | Reference |
| S-Phase Checkpoint | pRPA2 (Ser4/8) | Abrogation, leading to increased replication stress. | aacrjournals.org |
| G2/M Checkpoint | pCDK1/2 | Abrogation, forcing entry into mitosis. | nih.govresearchgate.net |
| Replication Stress | RPA2 hyperphosphorylation | Induction and exacerbation. | aacrjournals.org |
| DNA Double-Strand Breaks | γH2AX | Increased formation and accumulation. | griffith.edu.auresearchgate.net |
| Downstream Signaling | pCHK2, p53 | Activation of ATM pathway. | griffith.edu.au |
| Downstream Signaling | CIP2A/PP2A | Modulation, affecting tau and Aβ phosphorylation. | nih.gov |
Regulation of Tyr15-phosphorylated CDK2 Levels
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression. Its activity is tightly controlled by phosphorylation events. Specifically, phosphorylation at the Tyrosine-15 (Tyr15) residue by the kinase WEE1 is inhibitory, preventing ATP binding and halting the cell cycle, typically in the S and G2/M phases, to allow for DNA repair. mdpi.com
GDC-0575, through its inhibition of CHK1, influences this regulatory process. In preclinical models, particularly in acute myeloid leukemia (AML) cells treated with the DNA-damaging agent cytarabine (AraC), the addition of GDC-0575 was shown to suppress the activation of CHK1. This suppression leads to a decrease in the levels of Tyr15-phosphorylated CDK2. mdpi.com This reduction in inhibitory phosphorylation effectively overrides the cell cycle arrest induced by DNA damage, forcing the cell to enter mitosis prematurely with unrepaired DNA, a state that often leads to cell death. Pharmacodynamic data from clinical trials have corroborated this mechanism, showing that GDC-0575 can inhibit the expression of phosphorylated CDK1/2 that is induced by chemotherapy agents like gemcitabine. nih.govresearchgate.net
Alterations in pCHK1, pRPA2, and γH2AX Expression
The engagement of GDC-0575 with its target, CHK1, and the subsequent cellular response can be monitored through specific biomarkers of the DNA damage response pathway. These include phosphorylated CHK1 (pCHK1), phosphorylated replication protein A2 (pRPA2), and phosphorylated histone H2AX (γH2AX).
pCHK1 : As GDC-0575 is a CHK1 inhibitor, its direct action is expected to reduce CHK1 activity. In studies combining GDC-0575 with the ribonucleotide reductase inhibitor hydroxyurea (HU), treatment with HU alone increased levels of activated pCHK1 (Ser317). The addition of GDC-0575 effectively counteracted this, demonstrating target engagement. nih.gov
pRPA2 and γH2AX : These are markers of replication stress and DNA double-strand breaks (DSBs), respectively. nih.govresearchgate.net The ssDNA at stalled replication forks is coated by RPA complexes, which in turn activates the ATR kinase, leading to CHK1-mediated cell cycle arrest. mdpi.com Inhibition of CHK1 by GDC-0575 in cells under replicative stress (e.g., from HU or gemcitabine treatment) leads to an accumulation of DNA damage. This is evidenced by a marked increase in the levels of both pRPA2 (S4/8) and γH2AX. nih.govgriffith.edu.au In melanoma and non-small-cell lung carcinoma (NSCLC) cell lines, the combination of GDC-0575 and HU triggered significantly higher levels of pRPA2 and γH2AX compared to either agent alone. nih.govresearchgate.net This indicates that blocking the CHK1-mediated checkpoint in the face of DNA damage leads to replication fork collapse and the formation of toxic DSBs. springermedizin.de
The table below summarizes the observed changes in these key biomarkers in cancer cell lines following treatment with GDC-0575, particularly in combination with DNA-damaging agents.
| Biomarker | Change upon GDC-0575 Combination Treatment | Cellular Implication |
| pCHK1 (S317) | ▼ Decreased (relative to inducer alone) | Inhibition of CHK1 activity and downstream signaling. |
| pRPA2 (S4/8) | ▲ Increased | Accumulation of single-stranded DNA, indicating replication stress. |
| γH2AX (S139) | ▲ Increased | Formation of DNA double-strand breaks. |
Mechanisms of Induced Cellular Demise
Apoptosis Induction in Malignant Cell Lines
GDC-0575 has been shown to be a potent inducer of apoptosis, or programmed cell death, especially when used in combination with chemotherapy. By preventing CHK1 from arresting the cell cycle for DNA repair, GDC-0575 causes cells with damaged DNA to undergo mitotic catastrophe, a precursor to apoptosis. nih.gov
In various malignant cell lines, this pro-apoptotic effect has been clearly demonstrated. For instance, in multiple AML cell lines, while GDC-0575 alone had a minimal effect, its combination with cytarabine (AraC) led to a significant increase in apoptosis. mdpi.com This synergistic effect has also been observed in soft tissue sarcoma models when combined with gemcitabine. mdpi.com Furthermore, in certain cancer cell types with inherent DNA repair defects, such as some triple-negative breast and ovarian cancers, inhibition of CHK1 by itself is sufficient to induce caspase-3/7 dependent apoptosis. springermedizin.de Studies have also shown that the combination of GDC-0575 with HU leads to an increase in cleaved PARP (cPARP), a key marker of apoptosis. nih.gov
The table below provides examples of the pro-apoptotic activity of GDC-0575 in different cancer contexts.
| Cell Line Type | Combination Agent | Apoptotic Effect |
| Acute Myeloid Leukemia (AML) | Cytarabine (AraC) | ▲ Significantly enhanced apoptosis. |
| Soft Tissue Sarcoma | Gemcitabine | ▲ Synergistic induction of apoptosis. |
| Melanoma & NSCLC | Hydroxyurea (HU) | ▲ Increased levels of cleaved PARP. |
| Triple-Negative Breast Cancer | Single Agent | ▲ Induced caspase-3/7 dependent apoptosis. |
| Ovarian Cancer | Single Agent | ▲ Induced caspase-3/7 dependent apoptosis. |
Cellular Viability Modulation
The induction of apoptosis by GDC-0575 translates directly to a reduction in the viability of cancer cells. The effectiveness of GDC-0575 in modulating cellular viability often depends on the cellular context and whether it is used as a single agent or in combination.
In AML cell lines, treatment with 100 nM GDC-0575 alone did not affect cell viability. However, when combined with AraC, it caused a significant reduction in the viability of these cells. mdpi.com Conversely, GDC-0575 demonstrated single-agent cytotoxic activity against a majority of 20 melanoma cell lines tested. mdpi.com In studies with normal (non-cancerous) cells, such as foreskin fibroblasts, the combination of GDC-0575 with low-dose HU was shown to be less detrimental to viability compared to the combination with gemcitabine, suggesting a potential therapeutic window where cancer cells are more sensitive than normal cells. griffith.edu.au
| Cell Line / Condition | GDC-0575 Treatment | Effect on Cellular Viability |
| Acute Myeloid Leukemia (AML) Cells | Single Agent (100 nM) | No significant effect. |
| Acute Myeloid Leukemia (AML) Cells | Combination with Cytarabine | ▼ Significantly reduced viability. |
| Melanoma Cell Lines | Single Agent | ▼ Cytotoxic activity in the majority of lines. |
| Normal Foreskin Fibroblasts | Combination with Hydroxyurea | ▼ Less reduction in viability compared to cancer cells. |
Preclinical Biological Activity of Gdc0575 Dihydrochloride in Disease Models
In Vitro Efficacy in Cancer Cell Lines
In vitro studies on Acute Myeloid Leukemia (AML) cell lines, including HL-60, KG-1, U937, and ML-1, have shown that GDC-0575 as a single agent has a limited impact on cell viability. medchemexpress.combiocompare.com However, when combined with the chemotherapeutic agent cytarabine (B982) (AraC), GDC-0575 significantly enhances its cytotoxic effects. selleckchem.comnih.gov This combination leads to a marked reduction in cell viability and an induction of apoptosis in AML cells. medchemexpress.combiocompare.comresearchgate.net
The mechanism underlying this synergy involves the potentiation of AraC-induced DNA damage. nih.gov AraC treatment activates CHK1, a response that GDC-0575 effectively suppresses. medchemexpress.comnih.gov For instance, in studies, 100 nM of GDC-0575 was shown to block the AraC-induced activation of CHK1, leading to a decrease in the level of Tyr15-phosphorylated CDK2. medchemexpress.combiocompare.comnih.gov This disruption of the DNA damage response pathway ultimately enhances the killing of AML cells. nih.govresearchgate.net Research has also indicated that this combination does not adversely affect normal hematopoietic stem and progenitor cells. medchemexpress.combiocompare.com
| Cell Line | Treatment | Key Findings | Reference(s) |
| HL-60 | GDC-0575 + Cytarabine | Enhanced cytotoxicity and apoptosis. | nih.govresearchgate.net |
| KG-1 | GDC-0575 + Cytarabine | Increased cell killing. | nih.gov |
| U937 | GDC-0575 + Cytarabine | Significant reduction in cell viability and induction of apoptosis. | medchemexpress.combiocompare.comnih.gov |
| ML-1 | GDC-0575 + Cytarabine | Enhanced cytotoxic effects. | nih.govhaematologica.org |
GDC-0575 has demonstrated cytotoxic activity against a majority of the 20 melanoma cell lines tested in vitro. medchemexpress.combiocompare.comlianshimall.com However, some cell lines, particularly when grown as tumor spheres, have shown relative insensitivity to the compound. medchemexpress.combiocompare.com
Further studies have explored the combination of GDC-0575 with other agents to enhance its efficacy. For example, combining subclinical concentrations of hydroxyurea (B1673989) with GDC-0575 has been shown to effectively control melanoma progression in vitro. nih.govresearchgate.net This combination promotes DNA damage and apoptosis in melanoma cell lines. nih.gov Additionally, research into the interaction of GDC-0575 with immunotherapy has shown that it does not inhibit, and may even enhance, the killing of melanoma cells by tumor-infiltrating lymphocytes (TILs) and HER2 CAR-T cells. life-science-alliance.org
| Cell Line Type | Treatment | Key Findings | Reference(s) |
| Melanoma Panel (20 lines) | GDC-0575 | Cytotoxic activity against most cell lines. | medchemexpress.combiocompare.comlianshimall.com |
| Melanoma Tumor Spheres | GDC-0575 + Hydroxyurea | Promotes DNA damage and apoptosis. | nih.govresearchgate.net |
| Melanoma Cells | GDC-0575 + T-cells | Does not inhibit and may enhance T-cell mediated killing. | life-science-alliance.org |
In a panel of 10 soft-tissue sarcoma (STS) cell lines, GDC-0575 has been shown to abrogate DNA damage-induced S and G2-M checkpoints. nih.govresearchgate.net This action leads to an increase in DNA double-strand breaks and subsequent induction of apoptosis in the STS cells. nih.govresearchgate.net
A significant synergistic or additive effect was observed when GDC-0575 was combined with gemcitabine (B846) in vitro, particularly in TP53-proficient sarcoma models. nih.govresearchgate.net The combination of these two drugs has been shown to be highly effective in reducing tumor growth rate in laboratory settings compared to either drug alone. sciencedaily.com Preclinical studies using patient-derived xenograft models of STS have also confirmed the potent synergy between GDC-0575 and gemcitabine. nih.govmdpi.com
| Cell Line Type | Treatment | Key Findings | Reference(s) |
| STS Panel (10 lines) | GDC-0575 | Abrogates S and G2-M checkpoints, induces DNA damage and apoptosis. | nih.govresearchgate.net |
| TP53-proficient STS | GDC-0575 + Gemcitabine | Synergistic or additive effect. | nih.govresearchgate.net |
| Dedifferentiated Liposarcoma and Leiomyosarcoma Xenografts | GDC-0575 + Gemcitabine | Synergistic antitumor effect and improved survival. | mdpi.com |
The preclinical efficacy of GDC-0575 in non-small cell lung cancer (NSCLC) models highlights its potential in combination therapies. amegroups.org Research has demonstrated that NSCLC cell lines are sensitive to the combination of subclinical-dose hydroxyurea with GDC-0575. researchgate.net This sensitivity is attributed to the high levels of replication stress often present in NSCLC cells. researchgate.net
In cell lines such as H1299 and Calu-1, the combination of GDC-0575 with low-dose hydroxyurea enhanced replication stress, leading to increased DNA damage and apoptosis. researchgate.net Furthermore, early clinical trial data has shown a partial response in an NSCLC patient with a TP53 mutation when treated with GDC-0575 in combination with gemcitabine. amegroups.orgresearchgate.net
| Cell Line/Model | Treatment | Key Findings | Reference(s) |
| H1299 | GDC-0575 + Hydroxyurea | Enhanced replication stress and reduced viability. | researchgate.net |
| Calu-1 | GDC-0575 + Hydroxyurea | Reduced viability in combination treatment. | researchgate.net |
| TP53-mutated NSCLC | GDC-0575 + Gemcitabine | Confirmed partial response in a clinical trial patient. | amegroups.orgresearchgate.net |
In the context of breast cancer, GDC-0575 has shown promise, particularly in androgen receptor (AR)-positive triple-negative breast cancer (TNBC). nih.gov In vitro experiments on cell lines of this subtype demonstrated that the combination of GDC-0575 with the androgen synthesis inhibitor abiraterone (B193195) acetate (B1210297) resulted in at least an additive effect on reducing cell viability, inhibiting the cell cycle, and inducing apoptosis and DNA damage. nih.govaacrjournals.org
Further research has also explored the effects of GDC-0575 on estrogen receptor α (ERα)-positive breast cancer cells. In cell lines such as MCF-7 and those with a Y537S mutation, GDC-0575 dose-dependently decreased ERα protein levels and reduced cell proliferation. uniroma3.it
| Cell Line Type | Treatment | Key Findings | Reference(s) |
| AR-positive TNBC | GDC-0575 + Abiraterone Acetate | Additive effect on reducing cell viability and inducing apoptosis. | nih.govaacrjournals.org |
| MCF-7 (ERα-positive) | GDC-0575 | Dose-dependently decreased ERα levels and reduced cell proliferation. | uniroma3.it |
| Y537S mutant (ERα-positive) | GDC-0575 | Dose-dependently decreased ERα levels and reduced cell proliferation. | uniroma3.it |
Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have indicated that combining GDC-0575 with gemcitabine leads to synergistic cytotoxicity. researchgate.netnih.gov Gemcitabine, a standard chemotherapy for PDAC, induces replication stress, which primes the cancer cells to be more susceptible to CHK1 inhibition. researchgate.net The combination has demonstrated enhanced efficacy in both in vitro and in vivo PDAC models. researchgate.netnih.gov
| Model Type | Treatment | Key Findings | Reference(s) |
| PDAC in vitro models | GDC-0575 + Gemcitabine | Synergistic cytotoxicity. | researchgate.netnih.gov |
| PDAC in vivo models | GDC-0575 + Gemcitabine | Synergistic cytotoxicity. | researchgate.netnih.gov |
Breast Cancer Models
Combinatorial Research Strategies
Research has explored the synergistic effects of GDC-0575 with various cytotoxic agents, aiming to overcome resistance and improve therapeutic outcomes in different cancer models.
Studies have shown that GDC-0575 enhances the cytotoxic effects of cytarabine (AraC), a standard-of-care treatment for Acute Myeloid Leukemia (AML). nih.govkcl.ac.uk In vitro, the combination of GDC-0575 and AraC led to increased apoptosis in AML cell lines, including HL-60, KG-1, U937, and ML-1. caymanchem.com This synergistic effect is attributed to GDC-0575's ability to abrogate the DNA damage-induced S and G2-M checkpoints, preventing cancer cells from repairing the DNA damage caused by AraC and leading to mitotic catastrophe and cell death. nih.govnih.gov The combination has been shown to be effective in both laboratory settings and in vivo, without significantly affecting normal long-term hematopoietic stem/progenitors. kcl.ac.uk
The combination of GDC-0575 and gemcitabine has shown promising results in preclinical models of solid tumors, particularly soft tissue sarcomas. sciencedaily.comnih.gov Gemcitabine, a DNA-damaging agent, induces a cellular stress response that can be exploited by Chk1 inhibition. By blocking Chk1, GDC-0575 prevents the tumor cells from recovering from the DNA damage inflicted by gemcitabine, resulting in enhanced tumor cell death. sciencedaily.com This combination has demonstrated a strong synergistic antitumor effect in both in vitro and in vivo models of soft tissue sarcoma. sciencedaily.comnih.gov Furthermore, in a phase I clinical trial, this combination led to notable responses in patients with refractory solid tumors, especially those with TP53 mutations. nih.govresearchgate.net
A significant challenge in AML treatment is the persistence of quiescent leukemic cells that are resistant to chemotherapy. nih.gov Research has indicated that granulocyte colony-stimulating factor (G-CSF) can force these dormant cells into the cell cycle, making them susceptible to treatment. nih.govresearchgate.net Studies have demonstrated that a triple combination of AraC, GDC-0575, and G-CSF can effectively overcome cytarabine resistance in AML models. nih.gov This strategy aims to first sensitize the dividing cancer cells with the AraC and GDC-0575 combination and then target the remaining quiescent resistant cells by stimulating their entry into the cell cycle with G-CSF. nih.govresearchgate.net
Enhancing Efficacy with Gemcitabine
In Vivo Efficacy in Non-Human Preclinical Models
The antitumor activity of GDC-0575, primarily in combination regimens, has been validated in various non-human preclinical models, demonstrating its potential for clinical translation.
In murine xenograft models using human cancer cell lines, GDC-0575 has shown significant efficacy. For instance, in an AML model using U937-Luc cells, the combination of GDC-0575 and AraC almost completely eradicated the leukemic burden. medchemexpress.com Similarly, in other xenograft models, such as those established with D20 and C002 cells, GDC-0575 administered as a single agent demonstrated dose-dependent tumor growth inhibition. medchemexpress.com These studies underscore the in vivo potency of GDC-0575 in inhibiting tumor progression.
Table 1: In Vivo Efficacy of GDC-0575 in Murine Xenograft Models
| Cell Line | Cancer Type | Combination Agent | Outcome | Citation |
|---|---|---|---|---|
| U937-Luc | Acute Myeloid Leukemia | Cytarabine | Nearly complete eradication of leukemic burden | medchemexpress.com |
| D20 | Not Specified | Monotherapy | Dose-dependent tumor growth inhibition | medchemexpress.com |
| C002 | Not Specified | Monotherapy | Dose-dependent tumor growth inhibition | medchemexpress.com |
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, provide a more clinically relevant preclinical setting. In AML PDX models, the combination of GDC-0575 and cytarabine nearly completely eliminated the tumor burden. caymanchem.com In the context of soft tissue sarcomas, the combination of GDC-0575 and gemcitabine showed a synergistic or additive effect in vivo, particularly in TP53-proficient models. nih.gov These findings in PDX models further support the therapeutic potential of GDC-0575 in combination with chemotherapy for various cancers.
Table 2: Efficacy of GDC-0575 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Combination Agent | Key Finding | Citation |
|---|---|---|---|
| Acute Myeloid Leukemia | Cytarabine | Nearly complete elimination of tumor burden | caymanchem.com |
| Soft Tissue Sarcoma | Gemcitabine | Synergistic/additive effect, especially in TP53-proficient models | nih.gov |
Modulation of Colitis and Colitis-Associated Cancer in Murine Models
GDC-0575, a specific inhibitor of Checkpoint kinase 1 (CHK1), has demonstrated significant therapeutic potential in preclinical murine models of colitis and colitis-associated cancer (CAC). nih.govresearchgate.net Studies show that the administration of GDC-0575 dramatically impairs the development of both conditions in mice. nih.govnih.gov The underlying mechanism for this effect is attributed to its ability to regulate cytokine expression and inhibit the infiltration of specific immune cells. nih.govresearchgate.netnih.gov
A key finding in the preclinical evaluation of GDC-0575 is its ability to inhibit the infiltration of CCR2+ (C-C chemokine receptor type 2) macrophages into the colon. nih.govnih.gov Research indicates that GDC-0575 treatment leads to a significant reduction in macrophage infiltration in the colons of mice with CAC. nih.gov This effect is specific, as no significant changes were observed in the infiltration of other immune cells such as CD4 T cells, CD8 T cells, or myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.net
The mechanism behind this reduced macrophage infiltration involves the downregulation of C-C motif chemokine ligand 2 (CCL2). nih.govresearchgate.net GDC-0575 markedly inhibits the expression of colonic CCL2 at both the protein and mRNA levels in mouse models of CAC and colitis. nih.gov CCL2 is a critical cytokine involved in attracting CCR2-expressing macrophages to sites of inflammation. frontiersin.orgimrpress.comfrontiersin.orguzh.ch By reducing CCL2 expression, GDC-0575 effectively diminishes the recruitment of these pro-inflammatory macrophages to the colon. nih.govnih.gov Immunofluorescence analysis has confirmed a decreased number of CCR2+ macrophages in the colons of GDC-0575-treated mice with CAC. nih.gov
Table 1: Effect of GDC-0575 on Immune Cell Infiltration in Colitis-Associated Cancer (CAC) Murine Model
| Cell Type | Effect of GDC-0575 Treatment | Reference |
| Macrophages (iNOS-positive) | Significant Reduction | nih.govresearchgate.net |
| CCR2+ Macrophages | Decreased Infiltration | nih.gov |
| CD4 T Cells | No Significant Effect | nih.govresearchgate.net |
| CD8 T Cells | No Significant Effect | nih.govresearchgate.net |
| Myeloid-Derived Suppressor Cells (MDSCs) | No Significant Effect | nih.govresearchgate.net |
GDC-0575 exerts a profound regulatory effect on the expression of various inflammatory cytokines in the colons of mice with both colitis and CAC. nih.govresearchgate.net Treatment with GDC-0575 leads to a significant downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govresearchgate.net
Conversely, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) is dramatically upregulated following GDC-0575 administration. nih.govresearchgate.net This shift from a pro-inflammatory to an anti-inflammatory cytokine profile within the colon is a key factor in the compound's ability to ameliorate colitis and inhibit the development of CAC. nih.gov
Table 2: Regulation of Colonic Cytokine Expression by GDC-0575 in Murine Models of Colitis and CAC
| Cytokine | Effect of GDC-0575 Treatment | Model | Reference |
| TNF-α | Significantly Decreased | CAC & Colitis | nih.govresearchgate.net |
| IL-6 | Significantly Decreased | CAC & Colitis | nih.govresearchgate.net |
| IL-1β | Significantly Decreased | CAC & Colitis | nih.gov |
| IL-10 | Significantly Increased | CAC & Colitis | nih.govresearchgate.net |
| CCL2 | Markedly Inhibited | CAC & Colitis | nih.gov |
Inhibition of CCR2+ Macrophage Infiltration
Investigation of Compound Effects on Normal Cells
Studies investigating the effects of GDC-0575 have also considered its impact on non-cancerous cells. When used in combination with the chemotherapy agent AraC, GDC-0575 has been shown to have no effect on the viability of normal hematopoietic stem and progenitor cells (HSPCs). medchemexpress.combiocompare.combiomart.cn This selectivity is a crucial aspect of its potential therapeutic profile, suggesting that it can target pathological processes without causing significant harm to the normal hematopoietic system. medchemexpress.combiocompare.com
Advanced Research Methodologies Applied to Gdc0575 Dihydrochloride Studies
Cellular Assay Techniques
Cellular assays are fundamental in determining the effects of GDC0575 dihydrochloride (B599025) on cancer cells. These methods provide insights into the compound's impact on cell growth, survival, and interactions within a simulated tumor microenvironment.
Cell Proliferation Assays (e.g., XTT)
To measure the impact of GDC0575 dihydrochloride on cell growth, researchers utilize cell proliferation assays like the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. medchemexpress.comgoogle.com This colorimetric assay assesses the metabolic activity of cells, which is directly proportional to the number of viable cells. In a typical experiment, cancer cell lines, such as those from acute myeloid leukemia (AML), are seeded in 96-well plates and treated with varying concentrations of GDC0575 dihydrochloride. medchemexpress.comabmole.com After a set incubation period, the XTT reagent is added, and the absorbance is measured to determine the extent of cell proliferation inhibition. google.com This method allows for the calculation of key parameters like the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%. google.com
For instance, studies have shown that while GDC0575 dihydrochloride alone may not significantly affect the viability of certain AML cells, its combination with other agents like AraC (cytarabine) leads to a substantial decrease in cell viability. medchemexpress.comszabo-scandic.com
Table 1: Representative Cell Proliferation Data
| Cell Line | Treatment | Effect on Cell Viability |
|---|---|---|
| AML | GDC0575 (100 nM) | No significant effect alone. medchemexpress.comszabo-scandic.com |
| AML | GDC0575 (100 nM) + AraC | Significant reduction in cell viability. medchemexpress.comszabo-scandic.com |
| Melanoma | GDC0575 | Cytotoxic activity against most of 20 cell lines. medchemexpress.comszabo-scandic.com |
Apoptosis Quantification Methods
The induction of apoptosis, or programmed cell death, is a key mechanism of many anti-cancer agents. The effect of GDC0575 dihydrochloride on apoptosis is quantified using various methods. chemscene.com Techniques such as ethidium (B1194527) bromide and acridine (B1665455) orange (EB/AO) staining can be adapted for a 96-well plate format to quantify live, apoptotic, and necrotic cells simultaneously. nih.gov This method is advantageous as it minimizes damage to cells and reduces the time required for analysis. nih.gov
When combined with other therapies, GDC0575 dihydrochloride has been shown to induce apoptosis in cancer cells. For example, in soft tissue sarcoma (STS) cells, the compound exacerbates DNA double-strand breaks and leads to apoptosis. medchemexpress.comchemscene.com Similarly, in combination with AraC, it enhances the killing of primary acute myeloid leukemia cells by inducing apoptosis. medchemexpress.comchemscene.com
Co-culture Systems for Microenvironment Interaction Studies
To better mimic the complex interactions within a tumor, researchers use co-culture systems. These systems involve growing cancer cells together with other cell types found in the tumor microenvironment, such as stromal feeder cells. medchemexpress.comszabo-scandic.com For example, AML cells can be co-cultured with irradiated feeder cells on collagen-coated plates. medchemexpress.comszabo-scandic.com This allows for the investigation of how the microenvironment influences the cancer cells' response to GDC0575 dihydrochloride. Such studies are critical for understanding the drug's efficacy in a more physiologically relevant context. championsoncology.com
Molecular and Biochemical Analysis
To delve deeper into the mechanisms of GDC0575 dihydrochloride, molecular and biochemical analyses are employed to examine changes in protein expression and cell cycle dynamics.
Western Blotting for Protein Phosphorylation and Expression (e.g., pCHK1, pRPA2, γH2AX)
Western blotting is a widely used technique to detect specific proteins in a sample. In the context of GDC0575 dihydrochloride research, it is used to assess the phosphorylation status and expression levels of key proteins in the DNA damage response pathway. selleckchem.com Following treatment with GDC0575 dihydrochloride, often in combination with a DNA damaging agent like gemcitabine (B846), cell extracts are analyzed for proteins such as phosphorylated Chk1 (pCHK1), phosphorylated replication protein A2 (pRPA2), and gamma-H2AX (γH2AX). selleckchem.comresearchgate.net
Activation of Chk1 involves its phosphorylation at sites like Ser345. cellsignal.comcellsignal.com Inhibition of Chk1 by GDC0575 dihydrochloride is expected to reduce the levels of pCHK1. An increase in γH2AX serves as a marker for DNA double-strand breaks, indicating an increase in DNA damage. researchgate.net Studies have shown that combining GDC0575 dihydrochloride with gemcitabine leads to an increase in γH2AX, signifying enhanced DNA damage in tumor cells. researchgate.net
Table 2: Key Protein Markers Analyzed by Western Blotting
| Protein Marker | Biological Significance | Expected Change with GDC0575 + DNA Damaging Agent | Reference |
|---|---|---|---|
| pCHK1 (Ser345) | Activated form of Chk1 in the DNA damage response. | Decrease | selleckchem.comcellsignal.com |
| pRPA2 | Marker of replication stress. | Variable, depending on context. | selleckchem.com |
| γH2AX | Marker of DNA double-strand breaks. | Increase | selleckchem.comresearchgate.net |
Flow Cytometry for Cell Cycle Analysis and Immune Cell Infiltration
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. It is instrumental in studying the effects of GDC0575 dihydrochloride on the cell cycle and on the infiltration of immune cells into tumors. championsoncology.comnih.gov
For cell cycle analysis, cells are treated with GDC0575 dihydrochloride, stained with a fluorescent dye that binds to DNA (like DAPI), and then analyzed by a flow cytometer. medchemexpress.com This allows researchers to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). GDC0575 dihydrochloride, as a Chk1 inhibitor, is known to abrogate DNA damage-induced S and G2/M checkpoints. medchemexpress.comchemscene.com
In the context of the tumor microenvironment, flow cytometry is used to quantify the infiltration of various immune cells. nih.gov For instance, in studies involving colitis-associated cancer models, flow cytometry has been used to measure the presence of T cells (CD4 and CD8), macrophages, and myeloid-derived suppressor cells (MDSCs) in the colon. nih.gov Research has shown that GDC0575 dihydrochloride treatment can lead to a significant reduction in macrophage infiltration in the colons of mice with colitis-associated cancer. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| GDC0575 dihydrochloride |
| Acridine Orange |
| AraC (cytarabine) |
| DAPI |
| Ethidium Bromide |
| Gemcitabine |
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR) is a pivotal technique used to measure changes in gene expression following treatment with GDC-0575. This methodology allows researchers to quantify the messenger RNA (mRNA) levels of specific genes, providing insights into the cellular pathways affected by the compound.
In a study investigating the effects of GDC-0575 on colitis-associated cancer (CAC) and colitis in mice, qPCR was employed to assess the expression of key inflammatory and cell cycle-related genes. The results demonstrated that GDC-0575 treatment led to a significant downregulation of CHK1 expression in the colon of mice with colitis. nih.gov Furthermore, the study revealed that GDC-0575 inhibited the transcription of CCL2, a chemokine involved in recruiting immune cells to sites of inflammation. dovepress.com This suggests that CHK1 may regulate CCL2 expression at the transcriptional level. dovepress.com
The table below summarizes the effect of GDC-0575 on the expression of various genes as determined by qPCR in a mouse model of colitis. nih.gov
| Gene | Effect of GDC-0575 Treatment | Implication |
| CHK1 | Downregulation | Confirms target engagement by the inhibitor. |
| CCL2 | Downregulation | Suggests a mechanism for reduced immune cell infiltration. |
Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Profiling
Enzyme-Linked Immunosorbent Assays (ELISA) are instrumental in profiling the cytokine environment in response to GDC-0575 treatment. Cytokines are small proteins that play a critical role in cell signaling, particularly in the immune system. By measuring the levels of various cytokines, researchers can understand how GDC-0575 modulates the inflammatory response.
In the context of colitis and CAC, ELISA was used to analyze the protein levels of inflammatory cytokines in the colonic tissues of mice. tandfonline.com Treatment with GDC-0575 resulted in a significant decrease in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govtandfonline.com Conversely, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) was markedly increased. nih.govtandfonline.com These findings highlight the potent anti-inflammatory effects of GDC-0575. nih.gov
The data from the ELISA analysis is presented in the table below, showing the impact of GDC-0575 on cytokine levels in a mouse model of colitis-associated cancer. tandfonline.com
| Cytokine | Effect of GDC-0575 Treatment | Role in Inflammation |
| TNF-α | Significantly Inhibited | Pro-inflammatory |
| IL-6 | Significantly Inhibited | Pro-inflammatory |
| IL-1β | Significantly Inhibited | Pro-inflammatory |
| IL-10 | Markedly Increased | Anti-inflammatory |
In Vivo Model Development and Assessment
In vivo models are indispensable for evaluating the therapeutic efficacy and biological effects of GDC-0575 in a living organism. These models, which include xenografts, syngeneic models, and patient-derived organoids, provide a more complex and physiologically relevant environment compared to in vitro cell cultures.
Establishment of Murine Xenograft and Syngeneic Models
Murine xenograft and syngeneic models are widely used to assess the anti-tumor activity of GDC-0575. Xenograft models involve the implantation of human tumor cells into immunodeficient mice, allowing for the study of human tumor growth in a living system. medchemexpress.com Syngeneic models, on the other hand, utilize tumor cells that are genetically compatible with the immune-competent mouse strain, enabling the investigation of the interplay between the drug, the tumor, and the host immune system.
Preclinical studies have shown that GDC-0575, also known as ARRY-575 or RG7741, results in tumor shrinkage and growth delay in xenograft models. nih.govselleckchem.com For instance, GDC-0575 has been shown to effectively block tumor growth in D20 and C002 xenografts. medchemexpress.commedchemexpress.comchemscene.com In a colitis-associated cancer model, administration of GDC-0575 significantly impaired tumor development in mice. nih.gov These studies have been crucial in demonstrating the in vivo efficacy of GDC-0575 and have provided a strong rationale for its clinical development. nih.govontosight.ai
The following table summarizes the findings from various in vivo studies using murine models.
| Model Type | Cancer Type | Key Findings |
| Xenograft | Melanoma (D20, C002) | GDC-0575 effectively blocks tumor growth. medchemexpress.commedchemexpress.comchemscene.com |
| Xenograft | Various Solid Tumors | GDC-0575 leads to tumor shrinkage and growth delay. nih.govselleckchem.com |
| Syngeneic | Colitis-Associated Cancer | GDC-0575 significantly impairs tumor development. nih.gov |
Use of Patient-Derived Organoid Cultures for Drug Sensitivity Testing
Patient-derived organoids (PDOs) are three-dimensional cultures of tumor cells taken directly from a patient. These models are gaining prominence in cancer research as they more accurately recapitulate the heterogeneity and microenvironment of the original tumor. While specific studies detailing the use of PDOs for GDC-0575 sensitivity testing are not yet widely published, this methodology represents a significant advancement in personalized medicine. It holds the potential to predict a patient's response to GDC-0575, thereby guiding treatment decisions.
Immunofluorescence for Tissue Analysis
Immunofluorescence is a powerful imaging technique used to visualize the distribution and localization of specific proteins within tissue samples. This method is employed to assess the cellular effects of GDC-0575 at the tissue level.
In studies of colitis and CAC, immunofluorescence was used to investigate the infiltration of immune cells into the colonic tissue of mice. nih.govtandfonline.com The results showed that treatment with GDC-0575 led to a significant inhibition of infiltration by iNOS-positive macrophages. nih.gov However, it had no significant effect on the infiltration of CD4+ T cells, CD8+ T cells, or myeloid-derived suppressor cells (MDSCs). nih.govdovepress.com Furthermore, a positive correlation between the expression of CHK1 and CCL2/CCR2 was observed in the malignant tissues of patients with colorectal cancer, suggesting a potential mechanism for the observed reduction in macrophage infiltration. nih.govtandfonline.com
Comparative Analysis of Gdc0575 Dihydrochloride Within Chk1 Inhibitor Research
Comparison of Selectivity and Potency with Other CHK1 Inhibitors
GDC-0575 is a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response (DDR). nih.govselleckchem.commedkoo.com In the landscape of CHK1 inhibitor research, GDC-0575's profile is often compared with other small molecules that have been investigated for similar therapeutic purposes.
In terms of potency, GDC-0575 exhibits a strong inhibitory effect on CHK1 with an IC50 of 1.2 nM. selleckchem.commedkoo.comprobechem.com This is comparable to other potent CHK1 inhibitors. For instance, LY2606368 (Prexasertib) has a Ki of 0.9 nM and an IC50 of less than 1 nM for CHK1. medchemexpress.comchemietek.commedchemexpress.comCHIR-124 is also highly potent with an IC50 of 0.3 nM. caymanchem.comaacrjournals.orgPF-477736 demonstrates a Ki of 0.49 nM for CHK1. medchemexpress.comcaymanchem.comrndsystems.comtocris.comCCT245737 (SRA737) and MK-8776 (SCH900776) show IC50 values of 1.4 nM and 3 nM, respectively. oncotarget.comselleckchem.comselleckchem.comAZD7762 has an IC50 of 5 nM for CHK1, and LY2603618 (Rabusertib) has an IC50 of 7 nM. nih.govmedchemexpress.comselleckchem.com
Selectivity is a crucial factor for CHK1 inhibitors to minimize off-target effects. GDC-0575 is reported to be over 30-fold more selective for CHK1 compared to a large panel of other kinases. caymanchem.com This high selectivity is a key advantage. In comparison, some other CHK1 inhibitors show varying degrees of selectivity.
CCT245737 (SRA737) exhibits over 1,000-fold selectivity for CHK1 against the closely related CHK2 and CDK1. oncotarget.comselleckchem.comresearchgate.net
LY2603618 (Rabusertib) is approximately 100 to over 1000 times more potent against CHK1 than other kinases evaluated. medchemexpress.comfocusbiomolecules.com
CHIR-124 shows high selectivity, with a 2,000-fold lower IC50 for CHK1 compared to CHK2. caymanchem.com
PF-477736 is about 100 times more selective for CHK1 than for CHK2. caymanchem.com
MK-8776 is reported to have a 500-fold selectivity against CHK2. selleckchem.com
In contrast, AZD7762 is a potent inhibitor of both CHK1 and CHK2, with an IC50 of 5 nM for both. selleckchem.comaacrjournals.orgselleck.co.jp
LY2606368 also inhibits CHK2, though with a lower potency (IC50 of 8 nM) compared to CHK1. medchemexpress.comchemietek.com
It is important to note that in vitro kinase assays may not always perfectly predict the activity and selectivity within a cellular context. acs.orgnih.gov For example, one study found that while LY2606368 had less selectivity for CHK1 over CHK2 in kinase assays, it demonstrated greater selectivity in cells compared to MK-8776 and SRA737. acs.orgnih.gov This study also highlighted that MK-8776 and SRA737 required significantly higher concentrations to inhibit CHK1 in cells than what was suggested by their in vitro potency. acs.orgnih.gov
Interactive Data Table: Comparison of CHK1 Inhibitors
| Compound | CHK1 Potency (IC50/Ki) | CHK2 Potency (IC50/Ki) | Selectivity Notes |
| GDC-0575 dihydrochloride (B599025) | 1.2 nM (IC50) selleckchem.commedkoo.com | - | >30-fold selective over a panel of 450+ kinases. caymanchem.com |
| LY2603618 (Rabusertib) | 7 nM (IC50) nih.govmedchemexpress.com | - | ~100 to >1000-fold more potent against CHK1 than other kinases. medchemexpress.comfocusbiomolecules.com |
| LY2606368 (Prexasertib) | <1 nM (IC50), 0.9 nM (Ki) medchemexpress.comchemietek.com | 8 nM (IC50) medchemexpress.com | Also inhibits RSK1 (IC50=9 nM). medchemexpress.com In cells, demonstrates 100-fold selectivity for CHK1 over CHK2. acs.orgnih.gov |
| SCH900776 (MK-8776) | 3 nM (IC50) selleckchem.com | - | 500-fold selective against CHK2. selleckchem.com In cells, exhibits only 10–20-fold selectivity for CHK1 over CHK2. acs.orgnih.gov |
| AZD7762 | 5 nM (IC50) selleckchem.comaacrjournals.org | 5 nM (IC50) | Potent inhibitor of both CHK1 and CHK2. selleckchem.comaacrjournals.org |
| CHIR-124 | 0.3 nM (IC50) caymanchem.comaacrjournals.org | 0.7 µM (IC50) caymanchem.com | 2,000-fold more selective for CHK1 over CHK2. caymanchem.com |
| PF-477736 | 0.49 nM (Ki) medchemexpress.comcaymanchem.com | 47 nM (Ki) medchemexpress.comrndsystems.com | ~100-fold selective for CHK1 over CHK2. caymanchem.com |
| SRA737 (CCT245737) | 1.4 nM (IC50) oncotarget.comselleckchem.com | 9.03 µM (IC50) selleckchem.com | >1,000-fold selectivity against CHK2 and CDK1. oncotarget.comselleckchem.com In cells, exhibits only 10–20-fold selectivity for CHK1 over CHK2. acs.orgnih.gov |
| LY2880070 | - | - | Data not available in provided search results. |
| CCT245737 | 1.4 nM (IC50) oncotarget.comselleckchem.com | 9.03 µM (IC50) selleckchem.com | Also known as SRA737. >1,000-fold selectivity against CHK2 and CDK1. oncotarget.comselleckchem.com |
Distinctive Mechanistic Insights Compared to Other DDR Pathway Modulators
GDC-0575, as a CHK1 inhibitor, functions within the broader context of DNA Damage Response (DDR) pathway modulators. The primary role of CHK1 is to arrest the cell cycle, allowing time for DNA repair. By inhibiting CHK1, GDC-0575 prevents this arrest, leading to mitotic catastrophe and cell death, particularly in cancer cells that are often deficient in other checkpoint mechanisms (like a functional p53) and are under high replicative stress. nih.govmedkoo.comresearchgate.net
The mechanism of GDC-0575 is distinct from other classes of DDR pathway modulators:
ATR Inhibitors : Ataxia telangiectasia and Rad3-related (ATR) kinase is a primary activator of CHK1 in response to single-strand DNA breaks and replication stress. nih.gov While both ATR and CHK1 inhibitors target the same pathway, inhibiting the upstream ATR kinase can have broader effects, as ATR has other substrates in addition to CHK1.
ATM Inhibitors : Ataxia-telangiectasia mutated (ATM) kinase is primarily activated by double-strand DNA breaks and signals to various downstream effectors, including CHK2. Inhibiting ATM affects a different branch of the DDR pathway compared to the ATR-CHK1 axis.
WEE1 Inhibitors : WEE1 kinase is a key regulator of the G2/M checkpoint, acting downstream of CHK1. It inhibits CDK1 to prevent entry into mitosis. While both CHK1 and WEE1 inhibitors promote premature mitotic entry, they do so by targeting different nodes in the cell cycle control network.
PARP Inhibitors : Poly (ADP-ribose) polymerase (PARP) inhibitors target a different aspect of DNA repair, primarily base excision repair. Their efficacy is most pronounced in tumors with homologous recombination deficiencies (e.g., BRCA mutations), a concept known as synthetic lethality. While distinct, there is a rationale for combining CHK1 inhibitors with PARP inhibitors to enhance replication stress and block repair pathways.
CHK2 Inhibitors : CHK2 is another checkpoint kinase, but it is activated by ATM in response to double-strand breaks and plays a more prominent role in the G1/S checkpoint. Selective inhibition of CHK1 is often considered therapeutically preferable, as simultaneous inhibition of both CHK1 and CHK2 may be less effective than targeting CHK1 alone. nih.gov
GDC-0575's mechanism, by specifically targeting CHK1, offers a focused approach to abrogating the S and G2/M checkpoints. This specificity can be an advantage, potentially leading to a more predictable biological response and a different toxicity profile compared to inhibitors that target upstream or parallel DDR pathways.
Research Advantages and Limitations of GDC0575 Dihydrochloride as a Research Tool
As a research tool, GDC-0575 dihydrochloride possesses several advantages and limitations.
Research Advantages:
High Potency and Selectivity : With an IC50 of 1.2 nM and high selectivity, GDC-0575 allows for precise interrogation of CHK1 function in vitro and in vivo with a reduced likelihood of confounding off-target effects. selleckchem.comcaymanchem.com This makes it a valuable tool for studying the specific roles of CHK1 in cell cycle regulation, DNA repair, and tumorigenesis.
Oral Bioavailability : GDC-0575 is an orally bioavailable small molecule, which facilitates its use in preclinical in vivo studies, including xenograft models, allowing for more flexible and clinically relevant dosing schedules. nih.govprobechem.com
Clinical Relevance : As a compound that has undergone clinical investigation, there is a wealth of associated data on its pharmacokinetics and pharmacodynamics. nih.gov This provides a strong foundation for translational research and for understanding its effects in a more clinical context.
Research Limitations:
Limited Public Data on Off-Target Profile : While described as highly selective, detailed public information on its screening against a comprehensive kinase panel, especially in direct comparison to newer generation inhibitors, can be limited in some sources.
Potential for Resistance : As with any targeted therapy, cancer cells can develop resistance to CHK1 inhibitors. Understanding these resistance mechanisms is an active area of research but can present a limitation in long-term studies.
Complexity of the DDR Network : The DDR pathway is highly complex and interconnected. While the selectivity of GDC-0575 is an advantage, the biological outcome of CHK1 inhibition can still be context-dependent, influenced by the genetic background of the cells (e.g., p53 status) and the specific type of DNA damage. nih.gov This complexity requires careful experimental design and interpretation.
Future Research Directions and Unanswered Questions
Elucidating Novel Molecular Targets or Off-Target Effects
While GDC-0575 is recognized as a highly selective Chk1 inhibitor with an IC50 of 1.2 nM, a comprehensive understanding of its full range of molecular interactions is crucial. glpbio.commedchemexpress.comtargetmol.comadooq.com Future research should focus on identifying any potential off-target effects, which could contribute to both its efficacy and its toxicity profile. Unbiased screening approaches, such as chemical proteomics and kinome profiling, could reveal novel binding partners and downstream signaling pathways affected by the compound.
A study on the Chk1 inhibitor CHIR-124, for instance, revealed that it also potently targets other kinases like PDGFR and Flt3. selleckchem.com Investigating whether GDC-0575 has similar or other off-target activities is a critical area of inquiry. Understanding these interactions will be essential for predicting its biological effects in different cellular contexts and for designing more specific next-generation inhibitors.
Investigating Resistance Mechanisms to GDC-0575 Dihydrochloride (B599025)
The emergence of resistance is a common challenge in targeted cancer therapies. A significant focus for future research will be to elucidate the mechanisms by which cancer cells develop resistance to GDC-0575. Studies have indicated that the absence of FAM122A can promote tumor cell resistance to Chk1 inhibitors. patsnap.com Further investigation into this and other potential resistance pathways is warranted. patsnap.com
Potential mechanisms of resistance that require exploration include:
Alterations in the drug target: Mutations in the CHEK1 gene that prevent GDC-0575 binding.
Activation of bypass signaling pathways: Upregulation of parallel pathways that compensate for Chk1 inhibition, such as the ATR or WEE1 kinase pathways. nih.gov
Drug efflux and metabolism: Increased expression of drug transporters that pump GDC-0575 out of the cell or altered metabolic pathways that inactivate the compound. researchgate.net
Microenvironment-mediated resistance: Signals from the tumor microenvironment that promote cell survival despite Chk1 inhibition. researchgate.net
Understanding these resistance mechanisms is critical for developing strategies to overcome them, potentially through combination therapies or the development of novel agents.
Exploring Further Synergistic Combinations with Other Therapeutic Modalities (non-human focus)
Preclinical studies have demonstrated the synergistic potential of GDC-0575 with DNA-damaging agents like gemcitabine (B846) and cytarabine (B982) (AraC). abmole.commedchemexpress.comnih.gov Future non-human research should expand on these findings to explore a wider range of synergistic combinations.
Table 1: Potential Synergistic Combinations with GDC-0575 Dihydrochloride for Preclinical Investigation
| Therapeutic Modality | Rationale for Combination | Potential Research Focus (Non-Human Models) |
| PARP Inhibitors | Targeting two key DNA Damage Response (DDR) pathways could induce synthetic lethality in cancer cells with specific genetic backgrounds (e.g., BRCA mutations). nih.gov | In vivo studies in xenograft models of cancers with known DDR deficiencies to assess enhanced tumor growth inhibition. |
| ATR Inhibitors | Dual inhibition of the ATR-Chk1 axis could lead to a more profound and sustained abrogation of the G2/M checkpoint, leading to increased mitotic catastrophe. nih.gov | Mechanistic studies in cell lines to evaluate the impact on cell cycle progression and apoptosis. |
| WEE1 Inhibitors | Combined inhibition of Chk1 and WEE1, another critical G2/M checkpoint kinase, could be a powerful strategy to force cells with damaged DNA into premature mitosis. nih.gov | Evaluation of synergistic cytotoxicity in various cancer cell lines and patient-derived organoids. |
| Ionizing Radiation | GDC-0575 could act as a radiosensitizer by preventing cancer cells from repairing radiation-induced DNA damage. | In vitro and in vivo studies to determine the optimal timing and sequencing of GDC-0575 administration with radiation therapy. |
These investigations in non-human models will be vital for identifying the most promising combination strategies to move forward into clinical evaluation.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To gain deeper insights into the mechanisms of action and resistance of GDC-0575, more sophisticated preclinical models are needed.
Advanced In Vitro Models: The use of three-dimensional (3D) organoid cultures derived from patient tumors can provide a more clinically relevant system to study drug response and resistance compared to traditional 2D cell cultures. These models better recapitulate the complex cell-cell interactions and heterogeneity of tumors.
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., TP53 mutations) can be invaluable for studying the efficacy of GDC-0575 in a more physiologically relevant context, including the interaction with an intact immune system.
Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are powerful tools for evaluating the antitumor activity of GDC-0575 against a diverse range of human cancers and for identifying biomarkers of response. abmole.com
These advanced models will facilitate a more accurate prediction of clinical outcomes and aid in the development of personalized therapeutic approaches.
Potential for GDC-0575 Dihydrochloride as a Probe in Basic Biological Research (e.g., genomic integrity, cellular stress responses)
Beyond its therapeutic potential, GDC-0575 can serve as a valuable chemical probe to investigate fundamental biological processes. As a highly selective inhibitor, it allows for the precise dissection of Chk1's role in maintaining genomic integrity and responding to cellular stress. patsnap.com
Future research could utilize GDC-0575 to explore:
The role of Chk1 in DNA replication: Investigating how Chk1 inhibition affects the stability and progression of replication forks under various conditions of replicative stress. biorxiv.org
Cellular stress responses: Examining the interplay between Chk1 and other stress-activated protein kinase (SAPK) pathways, such as those activated by heat shock, hypoxia, or oxidative stress. biorxiv.org
Genomic instability: Using GDC-0575 to induce controlled genomic instability in experimental systems to study the consequences for cell fate and the mechanisms that guard against tumorigenesis. amegroups.org
By using GDC-0575 as a tool in basic research, scientists can gain a deeper understanding of the complex network of pathways that maintain cellular homeostasis and how their dysregulation contributes to disease.
Q & A
Q. What is the mechanism of action of GDC0575 dihydrochloride in inhibiting Chk1, and how does this inform cancer therapy research?
GDC0575 dihydrochloride (monohydrochloride in referenced studies) is a selective inhibitor of checkpoint kinase 1 (Chk1), with an IC50 of 1.2 nM. It binds to Chk1, blocking its ability to enforce S and G2/M cell cycle checkpoints. This inhibition allows cancer cells with DNA damage to bypass repair mechanisms and enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. Methodologically, researchers should validate Chk1 inhibition via kinase assays and monitor downstream markers like phosphorylated CDC25C or RAD17. Cell cycle analysis (e.g., flow cytometry) is critical to confirm abrogation of checkpoint arrest . Note: The referenced studies discuss GDC0575 monohydrochloride; researchers should confirm the pharmacological profile of the dihydrochloride form, as salt forms can influence solubility and bioavailability .
Q. How should in vitro experiments be designed to assess Chk1 inhibition efficacy and specificity?
- Dose-response curves : Use a range of concentrations (e.g., 0.1–100 nM) to determine IC50 values in Chk1 kinase assays.
- Selectivity profiling : Test against related kinases (e.g., Chk2, CDK1) to confirm specificity.
- Cell-based assays : Treat cancer cell lines (e.g., MCF-7) with GDC0575 dihydrochloride alongside DNA-damaging agents (e.g., cisplatin). Measure cell viability (MTT assay) and apoptosis (Annexin V/PI staining).
- Controls : Include positive controls (e.g., prexasertib for Chk1 inhibition) and vehicle controls. Reference experimental design guidelines for clarity and reproducibility .
Q. What protocols ensure safe handling and storage of GDC0575 dihydrochloride in laboratory settings?
- Storage : Keep tightly sealed in a dry environment at recommended temperatures (typically –20°C). Monitor batch-specific storage instructions from the Certificate of Analysis (COA) .
- Handling : Use nitrile gloves (tested for chemical resistance) and lab coats. Avoid inhalation/ingestion; work in a fume hood if powder is airborne .
- Documentation : Maintain Safety Data Sheets (SDS) and ensure training on emergency procedures (e.g., spill containment) .
Q. How can researchers validate the purity and batch consistency of GDC0575 dihydrochloride?
- Analytical techniques : Use HPLC-UV or LC-MS to verify purity (>99% as per COA). Compare retention times and spectral data with reference standards .
- Batch testing : Replicate key experiments (e.g., IC50 determination) across multiple batches to ensure consistent activity .
Advanced Research Questions
Q. How should discrepancies between in vitro and in vivo efficacy data for GDC0575 dihydrochloride be addressed?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations in animal models to correlate exposure with efficacy. Adjust dosing regimens to account for bioavailability differences .
- Tumor microenvironment considerations : Evaluate hypoxia or stromal interactions that may reduce drug penetration. Use patient-derived xenografts (PDX) for translational relevance .
- Validation assays : Compare in vitro IC50 with ex vivo tumor slice cultures to bridge the gap between models .
Q. What methodological strategies optimize combinatorial therapy with GDC0575 dihydrochloride and DNA-damaging agents?
- Sequencing : Preclinical studies suggest administering DNA-damaging agents (e.g., gemcitabine) first, followed by GDC0575 dihydrochloride to maximize checkpoint bypass .
- Synergy analysis : Use Chou-Talalay combination indices to quantify synergistic effects. Monitor biomarkers like γH2AX (DNA damage) and cleaved caspase-3 (apoptosis) .
- Resistance mechanisms : Screen for mutations in Chk1 or downstream effectors (e.g., Wee1) using CRISPR libraries or whole-exome sequencing .
Q. Which analytical techniques are suitable for quantifying GDC0575 dihydrochloride in biological matrices?
- LC-MS/MS : Offers high sensitivity and specificity for plasma/tissue samples. Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Sample preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from complex matrices .
Q. How can dosing regimens be optimized to mitigate toxicity while maintaining efficacy in vivo?
- Pharmacodynamic modeling : Use time-course data to identify the minimum effective dose (MED) and maximum tolerated dose (MTD).
- Toxicity monitoring : Assess hematological/renal toxicity biomarkers (e.g., ALT, creatinine) in rodent models. Adjust dosing intervals (e.g., intermittent vs. continuous) to reduce cumulative toxicity .
Key Considerations for Researchers
- Salt form variability : Dihydrochloride vs. monohydrochloride salts may alter solubility and pharmacokinetics. Confirm salt-specific data through comparative studies .
- Ethical compliance : Adhere to institutional guidelines for animal welfare and data integrity. Document experimental protocols in alignment with MIACARM standards .
- Data reporting : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methods and supplementary data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
